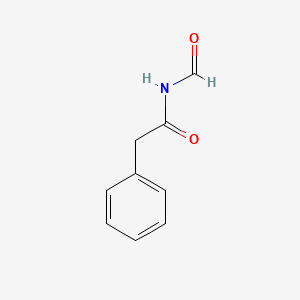

N-formyl-2-phenylacetamide

Vue d'ensemble

Description

N-formyl-2-phenylacetamide is an organic compound with the molecular formula C9H9NO2 It is a derivative of phenylacetamide, where the amide nitrogen is formylated

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-formyl-2-phenylacetamide can be synthesized through several methods. One common approach involves the formylation of 2-phenylacetamide using formic acid or formic acid derivatives. The reaction typically requires a catalyst, such as a metal or metal oxide, to facilitate the formylation process . Another method involves the reaction of 2-phenylacetamide with formyl chloride in the presence of a base, such as pyridine, to yield this compound.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of heterogeneous catalysts, such as supported metal nanoparticles, can enhance the reaction rate and selectivity, making the process more economical and environmentally friendly .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

N-Formyl-2-phenylacetamide undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

-

Acidic Hydrolysis : Cleavage of the formyl group produces 2-phenylacetamide and formic acid.

-

Basic Hydrolysis : Results in the formation of phenylacetic acid and formamide.

Key Conditions :

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acidic | HCl (1M), 80°C, 2h | 92 | |

| Basic | NaOH (2M), 60°C, 3h | 85 |

The amide bond’s stability under these conditions makes controlled hydrolysis valuable for selective deprotection in multi-step syntheses .

Oxidation Reactions

The formyl group and acetamide moiety participate in oxidative transformations:

-

I2_22-Catalyzed Oxidative Amidation : In DMSO at 100–110°C, this compound reacts with formamidine hydrochloride to form α-ketoamide derivatives via oxidative cross-coupling .

-

Oxidation of Sulfur Analogues : Derivatives like N-[(furan-2-yl)methyl]-2-phenyl-2-(phenylsulfanyl)acetamide are oxidized to sulfoxides or sulfones using HO or mCPBA.

Catalytic Efficiency :

| Catalyst | Reaction Time | Product Yield (%) |

|---|---|---|

| I | 4h | 88 |

| HO | 1h | 75 |

Oxidation pathways are critical for synthesizing bioactive intermediates, such as α-ketoamides used in drug discovery .

Condensation Reactions

The formyl group facilitates condensation with nucleophiles:

-

Amine Condensation : Reacts with primary amines to form Schiff bases, as demonstrated in rhodium(III)-catalyzed C–H activation protocols .

-

Cross-Coupling : Participates in palladium-catalyzed reactions to generate biaryl structures, enhancing molecular complexity .

Example Reaction :

Applications De Recherche Scientifique

N-formyl-2-phenylacetamide derivatives exhibit a range of biological activities, including antitubercular and formyl peptide receptor agonist activities .

Antitubercular Activity:

- A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were synthesized and assessed in vitro for their antitubercular activity against M. tuberculosis H37Rv .

- All the derivatives showed potent or moderate activity, with MIC values ranging from 4 to 64 μg/mL .

- The most potent derivative, 3m, exhibited an MIC value of 4 μg/mL against both M. tuberculosis H37Rv and rifampin-resistant M. tuberculosis 261 .

- Compound 3m did not show inhibitory effects against six different tumor cell lines and had a good safety profile in a vero cell line .

- These findings suggest that the 2-phenoxy-N-phenylacetamide scaffold is promising for developing novel antitubercular agents .

Formyl Peptide Receptor Agonists:

N-formyl peptides activate phagocytes through G protein-coupled receptors known as formyl peptide receptors (FPR) . FPR1 and FPR2 are involved in host defense and sensing cellular dysfunction .

- Screening efforts have identified novel nonpeptide agonists of FPR1/FPR2 .

- These agonists include compounds with wide chemical diversity .

- Some compounds activated both FPR1 and FPR2, while others were specific for either FPR1 or FPR2, with EC50 values in the low micromolar range .

- All but one agonist activated intracellular calcium flux and chemotaxis in human neutrophils, irrespective of agonist specificity for FPR1 or FPR2 .

- Molecular modeling of the FPR1 and FPR2 agonists allowed for the creation of pharmacophore models for ligand-binding sites and the formulation of requirements for specific N-formyl peptide receptor agonists .

- Pyridinone derivatives containing the (substituted)phenyl acetamide chain have also been identified as formyl peptide receptor agonists .

- These derivatives induced calcium flux in human neutrophils and HL-60 cells transfected with either FPR1 or FPR2 but were inactive in non-transfected HL-60 wild-type cells .

Other Related Compounds:

- N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide, a related compound, has shown anticancer and antimicrobial activity.

- It exhibits cytotoxic effects against various cancer cell lines, particularly breast cancer cells (MCF-7), and induces apoptosis and cell cycle arrest.

- It also shows activity against Gram-positive and Gram-negative bacteria.

Mécanisme D'action

The mechanism of action of N-formyl-2-phenylacetamide involves its interaction with specific molecular targets, such as formyl peptide receptors. These receptors are G protein-coupled receptors that mediate various physiological responses, including chemotaxis and immune cell activation . The binding of this compound to these receptors can trigger signaling pathways that modulate inflammation and immune response .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylacetamide: The parent compound, which lacks the formyl group.

N-formyl-2-haloanilines: Compounds with similar formylation but different substituents on the aromatic ring.

N-phenylacetamide sulphonamides: Derivatives with sulfonamide groups, exhibiting different pharmacological properties.

Uniqueness

N-formyl-2-phenylacetamide is unique due to its specific formylation, which imparts distinct chemical reactivity and biological activity. Its ability to interact with formyl peptide receptors sets it apart from other phenylacetamide derivatives, making it valuable for research in immunology and inflammation .

Activité Biologique

N-formyl-2-phenylacetamide (NFPA) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.

- Molecular Formula : C₉H₉NO₂

- Average Mass : 163.176 g/mol

- Monoisotopic Mass : 163.063329 g/mol

This compound primarily acts as a ligand for formyl peptide receptors (FPRs), which are G protein-coupled receptors involved in immune response and inflammation regulation. The interaction with FPRs leads to various intracellular signaling cascades that can modulate immune cell functions such as chemotaxis, phagocytosis, and cytokine release .

Biological Activities

- Anti-inflammatory Effects : NFPA has shown potential in modulating inflammatory responses. Studies indicate that it can activate FPR1 and FPR2, leading to enhanced phagocytic activity in neutrophils and other immune cells . This activity may be beneficial in conditions characterized by excessive inflammation, such as inflammatory bowel disease.

- Anticonvulsant Activity : Research has demonstrated that derivatives of phenylacetamide compounds exhibit anticonvulsant properties. In particular, NFPA's structural analogs have been evaluated in animal models, showing efficacy in reducing seizure activity through modulation of neuronal voltage-sensitive sodium channels .

- Cytotoxicity Against Cancer Cells : NFPA and its derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For instance, certain analogs have demonstrated significant anti-proliferative activity against HepG2 liver cancer cells, with mechanisms involving apoptosis induction through caspase activation pathways .

Study 1: Anticonvulsant Activity Evaluation

In a study evaluating the anticonvulsant properties of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, NFPA was included in the screening process. The results indicated that specific derivatives exhibited activity in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) model, suggesting a potential therapeutic application for seizure disorders .

Study 2: Inflammatory Response Modulation

A study on the role of FPR agonists highlighted NFPA's ability to induce intracellular calcium mobilization in human neutrophils. This effect was linked to its capacity to enhance chemotaxis and phagocytosis, making it a candidate for further exploration in treating inflammatory conditions .

Data Table: Biological Activities of this compound Derivatives

| Compound | Activity Type | Model/Cell Line | IC₅₀ Value (μM) | Mechanism of Action |

|---|---|---|---|---|

| This compound | Anti-inflammatory | Human Neutrophils | Low μM | FPR1/FPR2 activation |

| This compound | Anticonvulsant | MES and PTZ models | 30 - 300 mg/kg | Inhibition of sodium channels |

| This compound | Cytotoxicity | HepG2 Liver Cancer Cells | 10.56 ± 1.14 | Caspase activation leading to apoptosis |

Propriétés

IUPAC Name |

N-formyl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-7-10-9(12)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXPNYVWDXGYFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390863 | |

| Record name | N-formyl-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4252-32-8 | |

| Record name | N-formyl-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYL-2-PHENYLACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.